molecular formula C14H14N2O4S B346674 4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid

4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid

Cat. No.: B346674
M. Wt: 306.34g/mol
InChI Key: GZEBTMRPQDLJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a tetrahydropyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid typically involves multiple steps. One common method starts with the esterification of terephthalic acid with methanol, catalyzed by sulfuric acid . This is followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific conditions, such as temperature control and the use of catalysts, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using a practical process that involves the use of dimethyl terephthalate as the starting material . This process has been demonstrated to be scalable with a significant cost reduction, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid involves its interaction with specific molecular targets. For example, in the context of diabetes treatment, it acts as an inhibitor of sodium-glucose cotransporter-2 (SGLT2), which helps reduce blood glucose levels by preventing glucose reabsorption in the kidneys . This mechanism also contributes to weight loss and blood pressure reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34g/mol

IUPAC Name

4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C14H14N2O4S/c1-7-10(13(19)20-2)11(16-14(21)15-7)8-3-5-9(6-4-8)12(17)18/h3-6,11H,1-2H3,(H,17,18)(H2,15,16,21)

InChI Key

GZEBTMRPQDLJIG-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OC

Origin of Product

United States

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